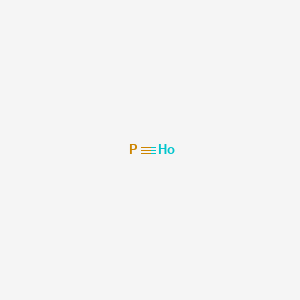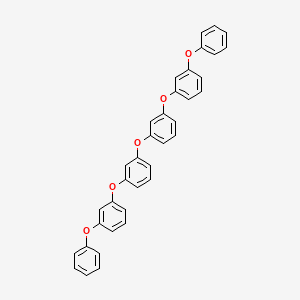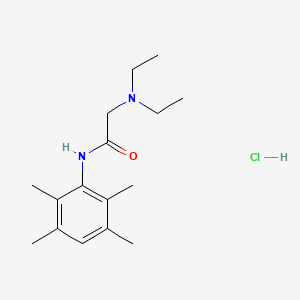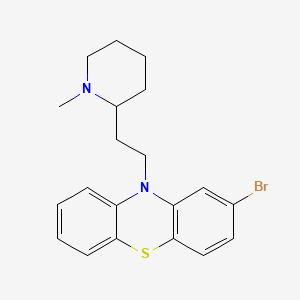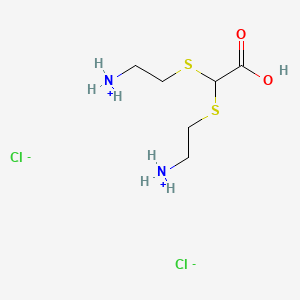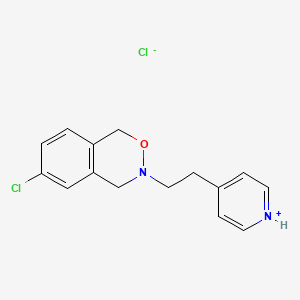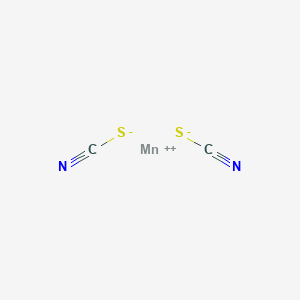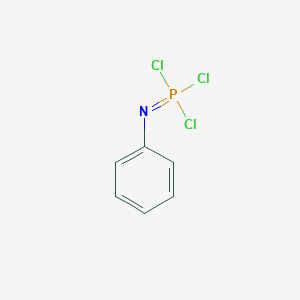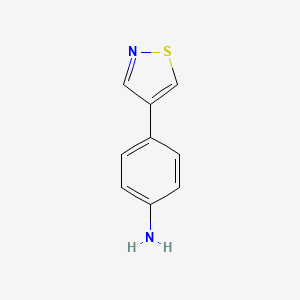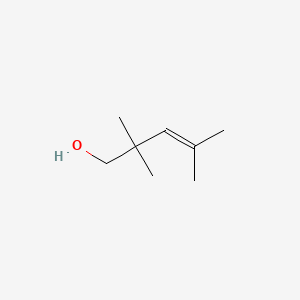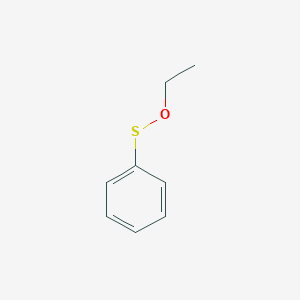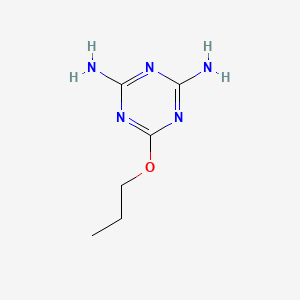
s-Triazine, 2,4-diamino-6-propoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Propoxy-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C6H11N5O. It is part of the triazine family, which is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The compound is characterized by its triazine ring structure, which is a six-membered ring containing three nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-propoxy-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanoguanidine with propyl alcohol under acidic conditions. The process can be summarized as follows:
Starting Materials: Cyanoguanidine and propyl alcohol.
Reaction Conditions: The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst.
Procedure: The mixture is heated to promote the condensation reaction, leading to the formation of the triazine ring.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of 6-propoxy-1,3,5-triazine-2,4-diamine may involve a continuous flow process to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Análisis De Reacciones Químicas
Types of Reactions
6-Propoxy-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the propoxy group is replaced by other nucleophiles.
Oxidation and Reduction: The triazine ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Condensation Reactions: The compound can form condensation products with aldehydes and ketones, resulting in the formation of Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and amines, with reactions typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include substituted triazines, Schiff bases, and various triazine derivatives with altered functional groups .
Aplicaciones Científicas De Investigación
6-Propoxy-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which are explored for their potential as catalysts and ligands in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new anticancer drugs.
Mecanismo De Acción
The mechanism of action of 6-propoxy-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s triazine ring structure allows it to bind to active sites of enzymes, disrupting their normal function and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-1,3,5-triazine-2,4-diamine: Known for its use in the synthesis of fluorescent sensors and hydrogels.
6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,6-dihydro-1,3,5-triazine-2,4-diamine: Explored for its antimalarial activity.
Propazine: A herbicide with a similar triazine structure, used in agriculture to control weed growth.
Uniqueness
6-Propoxy-1,3,5-triazine-2,4-diamine is unique due to its specific propoxy substitution, which imparts distinct chemical properties and biological activities. This substitution enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
6295-15-4 |
|---|---|
Fórmula molecular |
C6H11N5O |
Peso molecular |
169.19 g/mol |
Nombre IUPAC |
6-propoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H11N5O/c1-2-3-12-6-10-4(7)9-5(8)11-6/h2-3H2,1H3,(H4,7,8,9,10,11) |
Clave InChI |
KVMMIYOZBPTUQR-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=NC(=NC(=N1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


